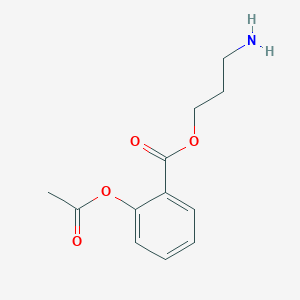
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a 3,4-dichlorobenzyl group attached to a 3-oxobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate typically involves the esterification of 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: 2-(3,4-dichlorobenzyl)-3-oxobutanoic acid.
Reduction: 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
類似化合物との比較
- Ethyl 2-(3,4-dichlorophenyl)-3-oxobutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-hydroxybutanoate
- Ethyl 2-(3,4-dichlorobenzyl)-3-aminobutanoate
Comparison: Ethyl 2-(3,4-dichlorobenzyl)-3-oxobutanoate is unique due to the presence of the 3,4-dichlorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in biological assays, making it a valuable compound for further research and development.
特性
分子式 |
C13H14Cl2O3 |
|---|---|
分子量 |
289.15 g/mol |
IUPAC名 |
ethyl 2-[(3,4-dichlorophenyl)methyl]-3-oxobutanoate |
InChI |
InChI=1S/C13H14Cl2O3/c1-3-18-13(17)10(8(2)16)6-9-4-5-11(14)12(15)7-9/h4-5,7,10H,3,6H2,1-2H3 |
InChIキー |
BVUINQONSVTZGC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1)Cl)Cl)C(=O)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridin-2-yl-6-pyridin-4-yl-pyrazolo[1,5-a]pyrimidin-2-ylamine](/img/structure/B8294965.png)
![4-methyl-1H-furo[3,4-b]indole-1,3(4H)-dione](/img/structure/B8294967.png)
![4-[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]piperidine](/img/structure/B8294971.png)









